molecular formula C17H23FN4O2S B11183969 Benzenesulfonamide, N-[5-[2-(1-cyclohexen-1-yl)ethyl]-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluoro- CAS No. 1158220-67-7

Benzenesulfonamide, N-[5-[2-(1-cyclohexen-1-yl)ethyl]-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluoro-

Cat. No.: B11183969
CAS No.: 1158220-67-7
M. Wt: 366.5 g/mol
InChI Key: BYDYXXNPXSXXLQ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[5-[2-(1-cyclohexen-1-yl)ethyl]-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluoro- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide derivatives typically involves the sulfonylation of amines with benzenesulfonyl chloride analogues. For this compound, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

In biological research, benzenesulfonamide derivatives are investigated for their potential as enzyme inhibitors. The sulfonamide group is known to interact with various enzymes, making these compounds valuable in the study of enzyme function and inhibition .

Medicine

Medically, sulfonamides have a long history as antimicrobial agents. This compound, with its unique structural features, is being explored for its potential as an anticancer and antimicrobial agent. Studies have shown that certain benzenesulfonamide derivatives can inhibit the growth of cancer cells and bacteria .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with desirable characteristics .

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-[5-[2-(1-cyclohexen-1-yl)ethyl]-3,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluoro- involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of the cyclohexenyl group, triazine ring, and sulfonamide moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

1158220-67-7

Molecular Formula

C17H23FN4O2S

Molecular Weight

366.5 g/mol

IUPAC Name

N-[3-[2-(cyclohexen-1-yl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C17H23FN4O2S/c18-15-6-8-16(9-7-15)25(23,24)21-17-19-12-22(13-20-17)11-10-14-4-2-1-3-5-14/h4,6-9H,1-3,5,10-13H2,(H2,19,20,21)

InChI Key

BYDYXXNPXSXXLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCN2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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